molecular formula H4O4Si B154888 Orthosilicic acid CAS No. 10193-36-9

Orthosilicic acid

Cat. No. B154888
CAS RN: 10193-36-9
M. Wt: 96.11 g/mol
InChI Key: RMAQACBXLXPBSY-UHFFFAOYSA-N
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Patent
US04011253

Procedure details

About equal parts by weight of a dry potassium metasilicate containing less than 6 mols of water per mol of potassium metasilicate and potassium hydrogen sulfate are mixed. The mixture is agitated at ambient pressure and the chemical reaction causes oxygen to evolve in 1 to 3 minutes; considerable heat is produced, and the chemical reaction is complete in 1 to 2 hours, thereby producing white granules of a silicic acid compound and potassium sulfate. The mixture is washed with water and filtered to remove the salt. The silicic acid compound is air dried at 25° to 75° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1][Si:2]([O-:4])=[O:3].[K+:5].[K+].[S:7]([O-:11])([OH:10])(=[O:9])=[O:8].[K+].O=O>O>[Si:2]([OH:8])([OH:4])([OH:1])[OH:3].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[K+:5].[K+:5] |f:0.1.2,3.4,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is agitated at ambient pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the chemical reaction
TEMPERATURE
Type
TEMPERATURE
Details
considerable heat
CUSTOM
Type
CUSTOM
Details
is produced
CUSTOM
Type
CUSTOM
Details
the chemical reaction
WAIT
Type
WAIT
Details
is complete in 1 to 2 hours
Duration
1.5 (± 0.5) h

Outcomes

Product
Details
Reaction Time
2 (± 1) min
Name
Type
product
Smiles
[Si](O)(O)(O)O
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.